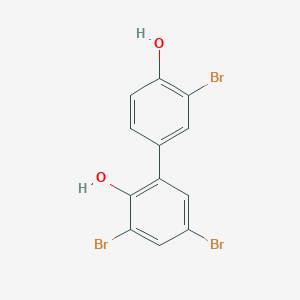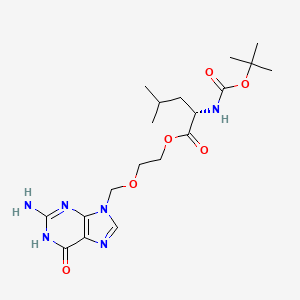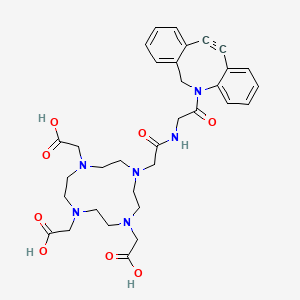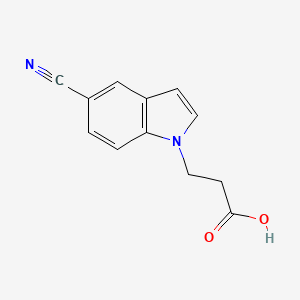
2,4-Dihydroxy-3,5,5-bromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydroxy-3,5,5-bromobiphenyl is a chemical compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.89. It is a useful building block and reactant in various chemical syntheses. This compound is characterized by the presence of two hydroxyl groups and three bromine atoms attached to a biphenyl structure, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
The synthesis of 2,4-Dihydroxy-3,5,5-bromobiphenyl typically involves the bromination of biphenyl derivatives. One common method involves the reaction of p-bromoaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reacted with benzene under alkaline conditions to produce p-bromobiphenyl . This intermediate can be further brominated and hydroxylated to yield this compound. Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2,4-Dihydroxy-3,5,5-bromobiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less substituted biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dihydroxy-3,5,5-bromobiphenyl is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dihydroxy-3,5,5-bromobiphenyl involves its interaction with molecular targets through its hydroxyl and bromine groups. These functional groups can participate in hydrogen bonding, electrophilic substitution, and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,4-Dihydroxy-3,5,5-bromobiphenyl can be compared with other similar compounds such as:
2,5-Dihydroxy-3-undecyl-1,4-benzoquinone: Known for its biological activity and used in medicinal chemistry.
Chalcones: Flavonoid-type compounds with similar hydroxyl and aromatic structures, used in various bioactive applications.
Propriétés
Formule moléculaire |
C12H7Br3O2 |
|---|---|
Poids moléculaire |
422.89 g/mol |
Nom IUPAC |
2,4-dibromo-6-(3-bromo-4-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H7Br3O2/c13-7-4-8(12(17)10(15)5-7)6-1-2-11(16)9(14)3-6/h1-5,16-17H |
Clé InChI |
YESCGLKAXGFTBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=CC(=C2)Br)Br)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)

![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)




![2-Ethoxybenzo[b]thiophen-4-ol](/img/structure/B13859918.png)
![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)



